molecular formula C6H8CaO2 B1585277 Calcium sorbate CAS No. 7492-55-9

Calcium sorbate

Número de catálogo: B1585277
Número CAS: 7492-55-9
Peso molecular: 152.20 g/mol
Clave InChI: DNNXNFMUPIEWFD-STWYSWDKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Calcium sorbate is the calcium salt of sorbic acid, a polyunsaturated fatty acid. It is commonly used as a food preservative due to its antimicrobial properties, which help inhibit the growth of molds, yeasts, and some bacteria. Its chemical formula is C₁₂H₁₄CaO₄, and it is known for being very slightly soluble in water and organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium sorbate is synthesized by reacting sorbic acid with calcium hydroxide or calcium carbonate. The reaction typically involves dissolving sorbic acid in water and then adding calcium hydroxide or calcium carbonate to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The precipitated this compound is filtered, washed, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Calcium sorbate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Aplicaciones Científicas De Investigación

Food Preservation

Calcium sorbate is primarily used in the food industry as a preservative. Its applications include:

  • Baked Goods : It is effective in extending the shelf life of bread and pastries by preventing mold and yeast growth. Recommended usage levels range from 0.01% to 0.3% by weight of the total food material .
  • Dairy Products : Commonly added to cheese and yogurt, this compound helps prevent spoilage by inhibiting mold growth .
  • Confectionery : It is used in products like jams, jellies, and chocolate syrups to maintain quality and prevent spoilage .
  • Beverages : this compound is also utilized in soft drinks to inhibit microbial growth .

Effectiveness Against Microorganisms

Research indicates that this compound exhibits significant antifungal activity against various pathogenic and non-pathogenic microorganisms, including:

  • Pathogenic Bacteria : Effective against Salmonella and Staphylococcus species.
  • Molds and Yeasts : Inhibits growth of molds and yeasts that can spoil food products .

Regulatory Status

Despite its widespread use, this compound has faced scrutiny regarding its safety:

  • The European Commission decided to withdraw this compound from the list of approved food additives due to insufficient data on its genotoxicity, which raises concerns about its long-term safety in food applications .
  • The European Food Safety Authority (EFSA) has noted a lack of evidence for the genotoxic activity of this compound but emphasized the need for more comprehensive studies before establishing an Acceptable Daily Intake (ADI) level for this compound .

Safety Considerations

While generally recognized as safe at low concentrations, there are concerns regarding potential health risks associated with this compound:

  • Some studies have suggested links between high doses of sorbic acid (and its salts) and adverse health effects, including impacts on gut microbiota diversity and potential allergenic reactions in sensitive individuals .
  • Regulatory bodies continue to monitor and evaluate the safety of this compound in food products, emphasizing the importance of ongoing research into its long-term effects on human health.

Case Study 1: Efficacy in Baked Goods

A study demonstrated that incorporating this compound in yeast-raised baked goods significantly reduced mold growth compared to control samples without preservatives. This application highlights its effectiveness in extending shelf life while maintaining product quality.

Case Study 2: Dairy Product Preservation

In a controlled trial involving cheese production, the use of this compound resulted in a marked decrease in mold contamination over a storage period of several weeks compared to untreated samples. This case underscores its utility in dairy applications where spoilage is a concern.

Mecanismo De Acción

Calcium sorbate exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately causing cell death. The compound targets the cell membrane’s integrity and interferes with the metabolic pathways of the microorganisms .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to its low solubility in water, which makes it suitable for applications where a slow release of the preservative is desired. This property differentiates it from potassium and sodium sorbate, which are more soluble and thus act more quickly .

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling Calcium Sorbate in laboratory settings?

  • Methodological Answer : Implement a hierarchy of controls, including:

  • Engineering controls : Use fume hoods or ventilation systems to minimize airborne particulates (respirable dust PELs: 5–10 mg/m³) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust generation exceeds PELs .
  • Waste management : Follow local regulations for disposal; avoid landfill unless necessary. Track chemical waste per federal guidelines .

Q. How does the regulatory status of this compound vary internationally, and what implications does this have for cross-disciplinary research?

  • Methodological Answer :

  • EU : Banned since 2018 due to insufficient genotoxicity data for ADI determination .
  • US/Australia : Approved as GRAS (Generally Recognized as Safe) under FDA guidelines .
  • Implications : Researchers collaborating across regions must design studies compliant with both EU precautionary principles and U.S. GRAS frameworks. Include genotoxicity assays (e.g., Ames test) to address EU data gaps .

Advanced Research Questions

Q. What methodological approaches are recommended for assessing the antimicrobial efficacy of this compound in complex matrices like fermented beverages?

  • Methodological Answer :

  • Experimental design : Use in vitro challenge tests with Saccharomyces cerevisiae or Penicillium spp. in pH-adjusted media (4.0–6.5) to simulate food matrices. Measure minimum inhibitory concentration (MIC) via broth microdilution .
  • Data validation : Compare with potassium sorbate (E202) as a positive control, noting this compound’s reduced solubility in aqueous systems .
  • Mechanistic analysis : Quantify yeast metabolic inhibition via ATP bioluminescence assays .

Q. How can researchers reconcile contradictory data on the genotoxic potential of this compound, particularly in light of its delisting in the EU?

  • Methodological Answer :

  • Data gaps : EFSA identified missing in vivo genotoxicity studies (e.g., micronucleus or comet assays) as critical for re-evaluation .
  • Contradictions : While in vitro studies with potassium sorbate show no genotoxicity, this compound’s interaction with nitrites in acidic conditions may produce reactive intermediates .
  • Recommendations : Conduct co-exposure studies using physiologically relevant doses in gastrointestinal models. Prioritize OECD-compliant assays to align with EFSA requirements .

Q. What experimental strategies can address the lack of ecotoxicity data for this compound in environmental risk assessments?

  • Methodological Answer :

  • Tiered testing :

Acute toxicity : Use Daphnia magna or Aliivibrio fischeri (Microtox®) for LC50/EC50 determination.

Chronic exposure : Perform OECD 211 (Daphnia reproduction) or OECD 201 (Algal growth inhibition) tests .

  • Degradation studies : Analyze soil/water persistence via HPLC-MS to quantify half-life under aerobic/anaerobic conditions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting effects of this compound on yeast metabolism in baked goods versus alcoholic beverages?

  • Methodological Answer :

  • pH dependency : this compound’s efficacy decreases above pH 6.0, explaining reduced activity in bread (pH ~5.9) versus wine (pH 3.0–4.0) .
  • Matrix interference : Lipid-rich matrices (e.g., dough) may sequester this compound, lowering bioavailability. Use confocal microscopy to visualize spatial distribution .
  • Alternative mechanisms : In beverages, this compound disrupts yeast membrane integrity, while in baked goods, it may inhibit mitochondrial enzymes .

Propiedades

Número CAS

7492-55-9

Fórmula molecular

C6H8CaO2

Peso molecular

152.20 g/mol

Nombre IUPAC

calcium;(2E,4E)-hexa-2,4-dienoate

InChI

InChI=1S/C6H8O2.Ca/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+;

Clave InChI

DNNXNFMUPIEWFD-STWYSWDKSA-N

SMILES

CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Ca+2]

SMILES isomérico

C/C=C/C=C/C(=O)O.[Ca]

SMILES canónico

CC=CC=CC(=O)O.[Ca]

Key on ui other cas no.

7492-55-9

Descripción física

White powder;  [MSDSonline]

Solubilidad

SPARINGLY SOL IN WATER, ORG SOLVENTS, IN FATS & OILS

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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